(5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety and a thiophene-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to a series of reactions to introduce the piperidine and thiophene groups.
Bromination of Pyridine: Pyridine is treated with bromine in the presence of a catalyst to yield 5-bromopyridine.
Formation of Piperidine Derivative: The 5-bromopyridine is reacted with a piperidine derivative under suitable conditions to form the piperidinyl-pyridine intermediate.
Thiophene Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromopyridine and thiophene moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-3-yl)(4-(phenyl)piperidin-1-yl)methanone: Similar structure but with a phenyl group instead of a thiophene group.
(5-Chloropyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the presence of both bromopyridine and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c16-13-8-12(9-17-10-13)15(19)18-5-3-11(4-6-18)14-2-1-7-20-14/h1-2,7-11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCJJSOFDIZAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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